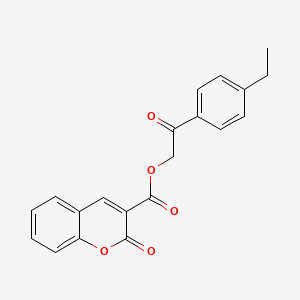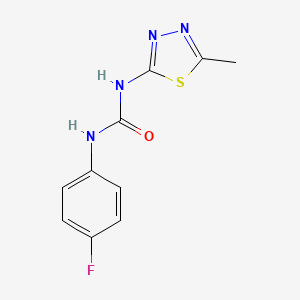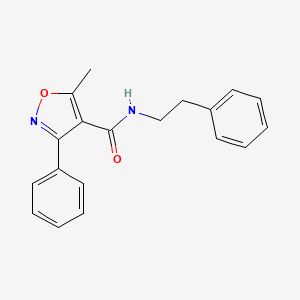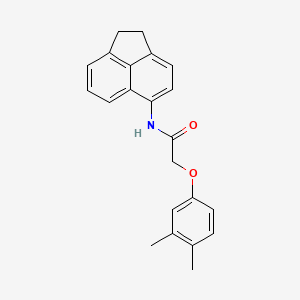
2-(4-ethylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate, also known as ethyl 2-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxylate, is a synthetic compound that has shown promising results in scientific research. This compound belongs to the class of flavonoids, which are naturally occurring compounds found in various plants. The purpose of
Mechanism of Action
The mechanism of action of 2-(4-2-(4-ethylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylatephenyl)-2-oxo2-(4-ethylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate 2-oxo-2H-chromene-3-carboxylate is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer cell proliferation. It can also modulate neurotransmitter levels in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-2-(4-ethylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylatephenyl)-2-oxo2-(4-ethylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate 2-oxo-2H-chromene-3-carboxylate are diverse and depend on the specific application. In general, this compound has been found to reduce inflammation and oxidative stress, protect against neurodegeneration, and inhibit cancer cell growth. It has also been shown to improve memory and cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-2-(4-ethylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylatephenyl)-2-oxo2-(4-ethylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate 2-oxo-2H-chromene-3-carboxylate in lab experiments is its diverse range of potential applications. This compound has been found to have multiple therapeutic properties, making it a valuable tool for researchers studying various diseases and conditions. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 2-(4-2-(4-ethylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylatephenyl)-2-oxo2-(4-ethylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate 2-oxo-2H-chromene-3-carboxylate. One potential area of focus is the development of new synthetic methods that can improve the yield and purity of this compound. Another area of interest is the exploration of its potential therapeutic applications in other diseases and conditions, such as Alzheimer's disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity in vivo.
Synthesis Methods
The synthesis of 2-(4-2-(4-ethylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylatephenyl)-2-oxo2-(4-ethylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate 2-oxo-2H-chromene-3-carboxylate is a multi-step process that involves the reaction of 2-(4-ethylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate 2-bromoacetate with 4-2-(4-ethylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylatephenol in the presence of potassium carbonate, followed by the reaction of the resulting product with 4-hydroxycoumarin in the presence of tri2-(4-ethylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylateamine and acetic anhydride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
2-(4-2-(4-ethylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylatephenyl)-2-oxo2-(4-ethylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate 2-oxo-2H-chromene-3-carboxylate has been studied extensively in scientific research for its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have neuroprotective effects and can improve cognitive function.
properties
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-2-13-7-9-14(10-8-13)17(21)12-24-19(22)16-11-15-5-3-4-6-18(15)25-20(16)23/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWWTYBGWGGTIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methylbenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5706303.png)
![4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5706314.png)



![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5706341.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5706352.png)


![3-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5706360.png)
![8-methoxy-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5706370.png)
![ethyl 2-[(2-hydroxy-4-methylbenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5706380.png)